(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate
Description
(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is a chiral ester derivative featuring a hydroxyl group and a naphthalene moiety. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.24 g/mol. The compound’s stereochemistry (R-configuration) and aromatic naphthalene group make it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-naphthalen-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYNCCJQFYAANR-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution of Racemic Cyanohydrin Acetates
A landmark approach involves the enzymatic resolution of racemic cyanohydrin acetates. Kimura et al. demonstrated that Burkholderia cepacia lipase selectively hydrolyzes the (S)-enantiomer of methyl 2-hydroxy-2-naphthalen-2-ylacetate precursors, leaving the (R)-acetate with >99.9% ee. The process begins with 2-naphthaldehyde, which undergoes a one-pot SnBr2-TMSCN-mediated cyanation followed by acetylation with AcBr to form racemic cyanohydrin acetate.
Key Steps:
- Cyanation and Acetylation:
$$ \text{2-Naphthaldehyde} + \text{TMSCN} \xrightarrow{\text{SnBr}_2} \text{Racemic cyanohydrin} \xrightarrow{\text{AcBr}} \text{Racemic acetate} $$
This step achieves 85% yield under optimized conditions.
Lipase-Mediated Hydrolysis:
The lipase selectively cleaves the (S)-acetate, yielding (R)-acetate and regenerating 2-naphthaldehyde from the (S)-cyanohydrin byproduct. The recycled aldehyde improves atom economy.Final Hydrolysis and Methylation:
Rhodococcus rhodochrous catalyzes nitrile hydration to amide, followed by nitrosylsulfuric acid hydrolysis to α-hydroxy ester. Methylation with diazomethane-silica gel and esterase-mediated hydrolysis produce the target compound.
Performance Metrics:
| Step | Yield (%) | ee (%) |
|---|---|---|
| Cyanation/Acetylation | 85 | - |
| Enzymatic Resolution | 45 | >99.9 |
| Final Hydrolysis | 92 | >99.9 |
Chemical Asymmetric Synthesis
Chiral Auxiliary Approaches
Early routes employed chiral auxiliaries to induce asymmetry. For example, Shin et al. utilized (R)-binaphthol derivatives to template the naphthalene moiety, achieving 68% yield and 89% ee. However, auxiliary removal steps reduced overall efficiency.
Catalytic Asymmetric Addition
Transition-metal catalysts, such as Cu(II)-bisoxazoline complexes, have been used to catalyze the addition of methyl glycolate to 2-naphthaldehyde. This method affords 74% yield and 82% ee but requires stringent anhydrous conditions.
Protective Group Strategies
tert-Butyldimethylsilyl (TBS) Protection
Bencivenni et al. reported TBS protection of the hydroxyl group during nitrile functionalization. Treating methyl 2-hydroxyphenylacetate with TBSCl and imidazole in DMF yielded 31% protected nitrile and 50% unprotected byproduct due to TBS cleavage.
Reaction Scheme:
$$ \text{Methyl 2-hydroxyphenylacetate} \xrightarrow{\text{TBSCl, imidazole}} \text{2-TBS-protected nitrile} \xrightarrow{\Delta} \text{2-Hydroxy-8-methoxy-1-naphthonitrile} $$
Benzylation and Methylation
Luo and Zheng’s benzylation method was adapted to protect the peri-hydroxyl group. Using benzyl bromide and K2CO3 in acetone, 61% ring-opened benzylated product was obtained. Subsequent methylation with MeI/K2CO3 achieved 94% yield for the 8-OMe derivative.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Resolution | 45 | >99.9 | Moderate | High |
| Chiral Auxiliary | 68 | 89 | Low | Moderate |
| Catalytic Asymmetric | 74 | 82 | High | Low |
The enzymatic route excels in stereocontrol but suffers from moderate yields due to multi-step purification. Catalytic methods offer better scalability but require expensive ligands.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-naphthalen-2-ylacetic acid or 2-naphthalen-2-ylacetone.
Reduction: Formation of 2-hydroxy-2-naphthalen-2-ylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the production of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate depends on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate with structurally related compounds, emphasizing substituent effects and similarity scores:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| This compound | Not Provided | C₁₃H₁₂O₃ | - | Hydroxy, naphthalen-2-yl, ester, R-configuration |
| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | 1209-31-0 | C₁₅H₁₈O₃ | 0.96 | Cyclohexyl, phenyl (non-aromatic substituent) |
| (R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | 64471-47-2 | C₁₄H₁₆O₃ | 0.96 | Cyclopentyl, phenyl |
| Methyl 2-(naphthalen-1-yl)-2-oxoacetate | - | C₁₃H₁₀O₃ | - | Oxo group (vs. hydroxy), naphthalen-1-yl |
| Naphthalen-1-ylmethyl 2-cyanoacetate | 143659-34-1 | C₁₄H₁₁NO₂ | - | Cyano group, naphthalen-1-ylmethyl ester |
Key Observations :
- Replacement of the hydroxyl group with an oxo (as in Methyl 2-(naphthalen-1-yl)-2-oxoacetate) reduces hydrogen-bonding capacity, impacting solubility and reactivity . Cyano substitution (e.g., naphthalen-1-ylmethyl 2-cyanoacetate) introduces electron-withdrawing effects, altering electrophilic behavior .
- Stereochemistry :
- The R-configuration in the target compound may influence crystallinity and biological activity compared to its S-isomer or racemic mixtures. For example, (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CAS 20585-34-6) has a similarity score of 0.89, suggesting stereochemical divergence significantly affects molecular recognition .
Spectroscopic and Electronegativity Data
- IR/NMR Trends :
- Electronegativity Effects: Substituent electronegativity (e.g., cyano vs. hydroxy) correlates with ¹¹⁹Sn chemical shifts in related compounds, suggesting similar trends in ¹H/¹³C NMR for acetates .
Biological Activity
(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its naphthalene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its solubility and potential interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The compound's structure allows it to penetrate lipid membranes, leading to cell lysis.
Anticancer Effects
The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death, including the activation of caspases and the downregulation of anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The compound's aromatic structure allows for electrophilic substitution reactions, which may enhance its reactivity with biological targets.
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also interact with specific receptors involved in cellular signaling pathways .
- Biochemical Pathways : The compound may influence multiple biochemical pathways due to its structural features, affecting processes such as apoptosis and inflammation.
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo studies using animal models have further confirmed the therapeutic potential of this compound. For instance, a study demonstrated significant tumor growth inhibition in mice treated with this compound compared to control groups. The findings suggested that the compound not only reduced tumor size but also improved overall survival rates.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its lipophilicity facilitates cellular uptake, while preliminary studies suggest a moderate half-life conducive for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary-mediated reactions . For example:
- Asymmetric α-hydroxylation of naphthalene derivatives using chiral catalysts (e.g., Sharpless dihydroxylation analogs) .
- Enantioselective esterification of 2-hydroxy-2-naphthalen-2-ylacetic acid using (R)-specific lipases or chiral resolving agents .
- Chiral HPLC purification (e.g., using amylose- or cellulose-based columns) to isolate the (R)-enantiomer from racemic mixtures.
Key Metrics :
| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric catalysis | 65–80 | >95% | |
| Enzymatic resolution | 50–70 | 90–98% |
Q. How can X-ray crystallography confirm the absolute configuration of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data.
- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) to solve the crystal structure .
- Visualization : Generate ORTEP diagrams using ORTEP-3 to validate the (R)-configuration via Flack/Hooft parameters .
Critical Step : Ensure high-quality crystal growth (e.g., slow evaporation in ethyl acetate/hexane) to minimize disorder and improve data resolution.
Advanced Research Questions
Q. What analytical techniques resolve discrepancies in enantiomeric excess (ee) measurements for this compound?
- Methodological Answer :
- Chiral HPLC vs. NMR :
| Technique | Advantages | Limitations |
|---|---|---|
| Chiral HPLC | High sensitivity (detects <1% impurities) | Requires chiral column optimization |
| Chiral Shift Reagents (NMR) | Rapid screening | Limited to substrates with strong binding sites (e.g., hydroxyl groups) |
- Circular Dichroism (CD) : Validates ee by correlating optical activity with enantiomer concentration.
- Statistical Analysis : Apply contradiction analysis frameworks (e.g., iterative data triangulation) to reconcile conflicting results .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid receptors, based on structural analogs ).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics.
Case Study : Derivatives with naphthalene substitutions show enhanced π-π stacking with receptor hydrophobic pockets, correlating with in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
